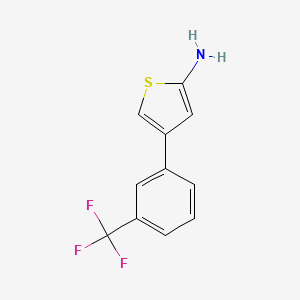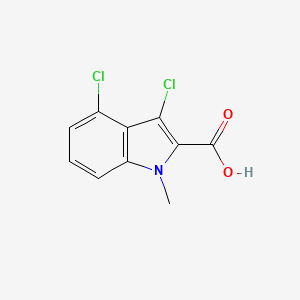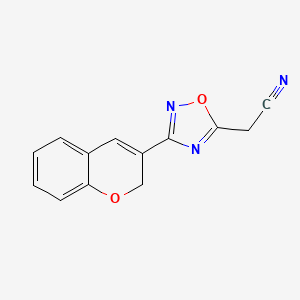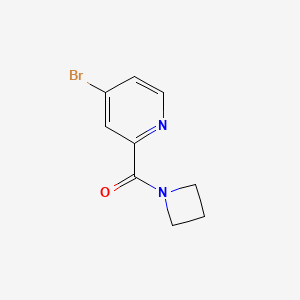
1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) is an organic compound with the molecular formula C14H14N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) typically involves the reaction of quinoxaline derivatives with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of 2,3-dihydroquinoxaline with propenal (acrolein) in the presence of a base catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 2,3-dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl groups are replaced by other functional groups such as halogens or alkyl groups. .
Applications De Recherche Scientifique
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in cancer treatment, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) can be compared with other similar compounds, such as:
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): This compound has similar structural features but with methyl groups at the 2 and 3 positions of the quinoxaline ring, which may alter its chemical reactivity and biological activity.
1,1’-(6,7-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): Another derivative with methyl groups at the 6 and 7 positions, which can also influence its properties and applications.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)diethanone:
These comparisons highlight the uniqueness of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) in terms of its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
6699-44-1 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1-(4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h3-8H,1-2,9-10H2 |
Clé InChI |
QNHSOUYJNQXMTE-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CCN(C2=CC=CC=C21)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11869714.png)




![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)




![11-Phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11869784.png)

![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)

